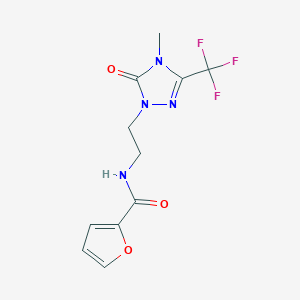

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound featuring a triazole ring attached to a furan ring via an ethyl linker. This compound's structural uniqueness makes it a subject of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Triazole Ring: : Start with the cyclization of hydrazine with a ketone to form the triazole core.

Trifluoromethylation: : Introduce a trifluoromethyl group using a trifluoromethylating agent, commonly through a reaction with a trifluoromethyl iodide.

Attachment of the Ethyl Linker: : Utilize a nucleophilic substitution reaction to attach an ethyl group to the triazole ring.

Furan Ring Formation: : Synthesize the furan ring via the cyclization of an appropriate dihydroxy or dicarbonyl precursor.

Amide Bond Formation: : Finally, condense the furan carboxylic acid with an amine derived from the triazole intermediate to form the amide bond.

Industrial Production Methods

For large-scale production, optimization of each synthetic step is crucial to ensure cost-effectiveness and efficiency. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yields and minimize by-products.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups attached to the triazole or furan rings.

Reduction: : Reduction reactions could modify the carbonyl group present in the triazole ring.

Substitution: : The ethyl group and trifluoromethyl group offer sites for various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used.

Substitution Reagents: : Alkyl halides or acyl chlorides for further functionalization.

Major Products

The products vary based on the type of reaction. For instance:

Oxidation: : May form triazole epoxides or furan aldehydes.

Reduction: : Could yield triazole alcohols or altered amides.

Substitution: : Formation of new alkylated or acylated derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials or pharmaceuticals.

Biology and Medicine

In biological research, derivatives of this compound have shown potential as enzyme inhibitors or as components of drug design, particularly in targeting diseases with a molecular basis. Its pharmacokinetic properties are studied for therapeutic applications.

Industry

Industrially, the compound is explored for its potential in developing new agrochemicals or materials with specific properties, such as flame retardancy or UV stabilization.

作用機序

Molecular Targets and Pathways

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl and triazole groups are critical for binding to these targets, influencing biological pathways and cellular processes.

類似化合物との比較

Similar Compounds

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-sulfonamide

2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxylic acid

These compounds share similar structural motifs but differ in functional groups, which can significantly impact their reactivity and application.

Uniqueness

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide stands out due to its specific combination of the triazole and furan rings, along with the trifluoromethyl group, which contributes to its unique chemical and biological properties.

Conclusion

The compound this compound is a fascinating molecule with diverse applications and significant potential in various scientific fields. Its synthesis, reactivity, and applications highlight the importance of innovative chemical research.

生物活性

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Knoevenagel Condensation : This step forms a key intermediate by reacting appropriate aldehydes and active methylene compounds.

- Michael Addition : Utilizing L-proline as a catalyst facilitates the addition of nucleophiles to the α,β-unsaturated carbonyl compounds formed in the previous step.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains. The following table summarizes its activity against selected microorganisms:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 12.5 | Bactericidal |

| Escherichia coli | 25 | Bactericidal |

| Candida albicans | 15 | Fungicidal |

| Pseudomonas aeruginosa | 30 | Bactericidal |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve:

- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several studies have explored the efficacy of this compound against specific pathogens:

- Study on MRSA : A study demonstrated that the compound effectively inhibited MRSA growth with an MIC of 12.5 µg/mL. Time-kill assays indicated a rapid bactericidal effect within two hours of exposure.

- Fungal Inhibition : In vitro assays showed that this compound exhibited fungicidal activity against Candida albicans with an MIC of 15 µg/mL.

- Broad-Spectrum Activity : Another research effort highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a therapeutic agent in treating infections caused by resistant strains.

特性

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O3/c1-17-9(11(12,13)14)16-18(10(17)20)5-4-15-8(19)7-3-2-6-21-7/h2-3,6H,4-5H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGQHBCJYOJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。